molecular formula C6H14O2 B1582460 3-Methoxy-3-methylbutan-1-ol CAS No. 56539-66-3

3-Methoxy-3-methylbutan-1-ol

Cat. No. B1582460
CAS RN: 56539-66-3
M. Wt: 118.17 g/mol
InChI Key: MFKRHJVUCZRDTF-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylbutan-1-ol, also known as MMB, is a specialty chemical . It is a clear, colorless, and completely water-soluble liquid with a mild odor . It is considered an eco-friendly solvent and is widely used in paints, inks, fragrances, air fresheners, household, and industrial cleaner formulations due to its non-toxic and non-volatile characteristics . It can also be used as a raw material to produce industrial detergents .


Molecular Structure Analysis

The molecular formula of 3-Methoxy-3-methylbutan-1-ol is C6H14O2 . Its molecular weight is 118.1742 . The IUPAC Standard InChI is InChI=1S/C6H14O2/c1-6(2,8-3)4-5-7/h7H,4-5H2,1-3H3 .


Chemical Reactions Analysis

The kinetics of the reaction of 3-methoxy-3-methyl-1-butanol with OH radicals using a relative rate method has been reported . It has been identified as oxidation products of dyes such as methyl yellow, methyl red, and methyl orange .


Physical And Chemical Properties Analysis

3-Methoxy-3-methylbutan-1-ol is a liquid . It is soluble in water and stable . Its density is 0.926 g/mL at 20 °C (lit.) . The boiling point is 173-175 °C (lit.) .

Scientific Research Applications

Solvent for Industrial Detergents

3-Methoxy-3-methylbutan-1-ol: is used as a raw material in the production of industrial detergents . Its solvent properties help dissolve various substances, making it an effective component in cleaners.

Paints and Coatings Industry

This compound serves as a solvent in the formulation of paints and coatings . It aids in the application process and affects the drying rate and the finish quality of paints.

Ink Manufacturing

In the printing industry, 3-Methoxy-3-methylbutan-1-ol is utilized as a solvent for inks . It helps in maintaining the consistency and quality of the ink used in various printing processes.

Fragrance Solvent

Due to its low odor, it is an ideal solvent for fragrances, allowing the desired scent profile to be more prominent without interference .

Agricultural Chemicals

3-Methoxy-3-methylbutan-1-ol: is reported to be used in agriculture, possibly as a solvent or adjuvant in pesticide formulations to enhance the efficacy of active ingredients .

Cosmetic Industry

The compound’s solvent characteristics make it suitable for cosmetic products, where it can be used to dissolve ingredients and improve product stability and texture .

Environmental Applications

It is recognized for its eco-friendly profile, being non-toxic and biodegradable, which makes it suitable for use in environmentally sensitive applications . It’s also used in formulations that qualify for the European Ecolabel.

Mechanism of Action

Target of Action

The primary target of 3-Methoxy-3-methylbutan-1-ol It is widely used as a solvent for paints, inks, and fragrances . This suggests that it may interact with various chemical compounds to dissolve or suspend them without chemical reaction .

Mode of Action

The specific mode of action of 3-Methoxy-3-methylbutan-1-ol As a solvent, it likely interacts with its targets by dissolving or suspending them, thereby facilitating their application in various industrial processes .

Biochemical Pathways

The biochemical pathways affected by 3-Methoxy-3-methylbutan-1-ol It has been identified as oxidation products of dyes such as methyl yellow, methyl red, and methyl orange . This suggests that it may play a role in the oxidative degradation pathways of these dyes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methoxy-3-methylbutan-1-ol As a solvent, it is likely to have good absorption and distribution properties, which would enhance the bioavailability of the compounds it is used with .

Result of Action

The molecular and cellular effects of 3-Methoxy-3-methylbutan-1-ol As a solvent, its primary function is to dissolve or suspend other substances without causing a chemical reaction .

Action Environment

The action, efficacy, and stability of 3-Methoxy-3-methylbutan-1-ol can be influenced by various environmental factors. For instance, it is a flammable material and can cause irritation to the skin, eye, and respiratory system . Therefore, it should be kept away from flames and hot surfaces, and protective equipment should be worn when handling it .

Safety and Hazards

3-Methoxy-3-methylbutan-1-ol is a flammable material . It can cause irritation to the skin, eye, and respiratory system . Harmful products of combustion are CO, CO2, and so on . Contact with strong oxidants can cause it to burn .

Future Directions

3-Methoxy-3-methylbutan-1-ol is considered an eco-friendly solvent and is widely used in various applications . Its low toxicity and ready biodegradability make it suitable for use in European Ecolabel formulations . This suggests that it has potential for increased use in environmentally friendly products in the future.

properties

IUPAC Name

3-methoxy-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-6(2,8-3)4-5-7/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKRHJVUCZRDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044389
Record name 3-Methoxy-3-methylbutan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Butanol, 3-methoxy-3-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3-Methoxy-3-methylbutan-1-ol

CAS RN

56539-66-3
Record name 3-Methoxy-3-methyl-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56539-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methoxymethylbutanol
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Record name 1-Butanol, 3-methoxy-3-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methoxy-3-methylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-3-methylbutan-1-ol
Source European Chemicals Agency (ECHA)
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Record name METHOXYMETHYLBUTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper focuses on intramolecular hydrogen bonding (IAHB). Does 3-Methoxy-3-methylbutan-1-ol exhibit IAHB and how does this impact its conformational preference?

A1: Yes, the research indicates that the most stable conformation of 3-Methoxy-3-methylbutan-1-ol exhibits IAHB []. This means that a hydrogen bond forms within the molecule itself, influencing how the molecule folds and orients itself in space. The study found that conformations of 3-Methoxy-3-methylbutan-1-ol exhibiting IAHB were more populated in the equilibrium compared to other possible conformations []. This suggests that IAHB contributes significantly to the overall stability of this molecule.

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